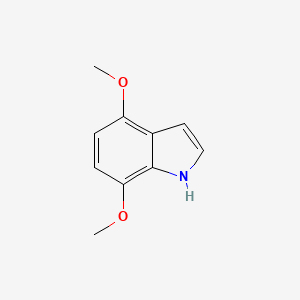

4,7-dimethoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDGAYDZZUTPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333510 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-39-3 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dimethoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-dimethoxy-1H-indole, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights and the causal reasoning behind experimental choices. We will primarily focus on the efficient Leimgruber-Batcho indole synthesis, with a comparative discussion of the classical Fischer indole synthesis. Furthermore, a detailed analysis of the expected spectroscopic characteristics of the target molecule is provided, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its unambiguous identification and quality control.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. Methoxy-substituted indoles, in particular, are of significant interest as the methoxy groups can modulate the electronic and steric properties of the indole ring, influencing its biological activity and reactivity. This compound, with its specific substitution pattern, presents a valuable scaffold for the development of novel bioactive molecules.

Strategic Synthesis of this compound

The selection of a synthetic route is paramount and is dictated by factors such as the availability of starting materials, reaction efficiency, scalability, and the mildness of reaction conditions. For the synthesis of this compound, the Leimgruber-Batcho synthesis stands out as a superior method.

Primary Recommended Route: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process is renowned for its high yields and the use of readily accessible starting materials, making it a preferred choice over many classical methods.[1][2]

Scientific Rationale: The key to the Leimgruber-Batcho synthesis is the initial formation of a highly conjugated enamine intermediate from an o-nitrotoluene derivative. The electron-withdrawing nitro group enhances the acidity of the benzylic protons of the methyl group, facilitating deprotonation and subsequent condensation with a formamide acetal.[3] The resulting enamine then undergoes a reductive cyclization to furnish the indole ring. This strategy avoids the often harsh acidic conditions required in other indole syntheses, such as the Fischer synthesis.

Workflow Diagram:

Caption: Leimgruber-Batcho Synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of trans-β-(Dimethylamino)-2-nitro-4,7-dimethoxystyrene (Enamine Intermediate)

-

To a stirred solution of 2,5-dimethoxy-1-methyl-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (1.5 eq).

-

Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. This intermediate is often a vividly colored solid due to its extended conjugation.[1]

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Alternative Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[4][5] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4]

Scientific Rationale: The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. A[4][4]-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the aromatic indole ring.[4] While a robust method, the Fischer synthesis often requires strongly acidic conditions and high temperatures, which may not be suitable for substrates with sensitive functional groups.

Workflow Diagram:

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol:

-

Prepare the phenylhydrazone by reacting 2,5-dimethoxyphenylhydrazine with a suitable carbonyl compound (e.g., pyruvic acid, followed by decarboxylation, or an acetaldehyde equivalent).

-

Treat the phenylhydrazone with a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

-

Heat the reaction mixture to facilitate the cyclization.

-

After the reaction is complete, quench the reaction mixture by pouring it into ice-water and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Comprehensive Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrrolic, and methoxy protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 8.0 - 8.5 | br s | - |

| H-2 | 7.1 - 7.3 | t | ~2.5-3.0 |

| H-3 | 6.4 - 6.6 | t | ~2.5-3.0 |

| H-5 | 6.6 - 6.8 | d | ~8.5-9.0 |

| H-6 | 6.8 - 7.0 | d | ~8.5-9.0 |

| 4-OCH₃ | 3.8 - 4.0 | s | - |

| 7-OCH₃ | 3.8 - 4.0 | s | - |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 122 - 125 |

| C-3 | 100 - 103 |

| C-3a | 128 - 131 |

| C-4 | 145 - 148 |

| C-5 | 105 - 108 |

| C-6 | 115 - 118 |

| C-7 | 148 - 151 |

| C-7a | 130 - 133 |

| 4-OCH₃ | 55 - 57 |

| 7-OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2950 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1250 - 1200 and 1050 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Expected Molecular Ion [M]⁺: m/z = 177.0790 (for C₁₀H₁₁NO₂)

-

Major Fragmentation Pathways: The fragmentation of indoles typically involves the loss of small molecules such as HCN. For this compound, the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion is a likely fragmentation pathway.

Conclusion

This technical guide has outlined a robust and efficient strategy for the synthesis of this compound via the Leimgruber-Batcho synthesis, with the Fischer indole synthesis presented as a viable alternative. The provided experimental protocols and the rationale behind the synthetic choices are intended to empower researchers in their synthetic endeavors. Furthermore, the detailed predicted spectroscopic data serves as a crucial reference for the unambiguous characterization of the target molecule. The synthesis and characterization of this and other substituted indoles will undoubtedly continue to be a fertile area of research, with significant implications for the development of new therapeutics and advanced materials.

References

A Comprehensive Spectroscopic Guide to 4,7-Dimethoxy-1H-indole for the Research Professional

This technical guide provides an in-depth analysis of the spectroscopic signature of 4,7-dimethoxy-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with detailed experimental data to offer a comprehensive characterization of this molecule. By understanding its unique spectral fingerprint, researchers can ensure accurate identification, assess purity, and elucidate its role in complex chemical systems.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with methoxy groups (-OCH₃) substituted at the 4 and 7 positions of the benzene moiety. This substitution pattern significantly influences the electron distribution within the aromatic system, leading to a distinct and predictable spectroscopic profile.

The primary analytical techniques for the characterization of such molecules are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Data are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger spectral width (around 220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Causality in Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, the acidic nature of trace impurities can lead to broadening of the N-H proton signal. DMSO-d₆ is an excellent alternative that can form hydrogen bonds, often resulting in a sharper N-H signal at a more downfield chemical shift.

-

High-Field Instrument: Using a higher field strength (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals in substituted indoles.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | ~8.0 (broad s) | Broad Singlet | - | 1H |

| H -2 | ~7.0 | Triplet | ~2.5 | 1H |

| H -3 | ~6.4 | Triplet | ~2.5 | 1H |

| H -5 | ~6.6 | Doublet | ~8.0 | 1H |

| H -6 | ~6.9 | Doublet | ~8.0 | 1H |

| 4-OCH ₃ | ~3.9 | Singlet | - | 3H |

| 7-OCH ₃ | ~3.9 | Singlet | - | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0 ppm in CDCl₃). Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace acidic protons or water.

-

Pyrrole Protons (H-2, H-3): The protons on the pyrrole ring, H-2 and H-3, are characteristically coupled to each other, resulting in triplets with a small coupling constant (J ≈ 2.5-3.0 Hz). H-2 is typically found slightly more downfield than H-3 due to its proximity to the electronegative nitrogen atom.

-

Benzene Protons (H-5, H-6): The protons on the benzene ring, H-5 and H-6, are ortho to each other and thus appear as doublets with a larger coupling constant (J ≈ 8.0 Hz), which is typical for ortho-coupling in aromatic systems. The electron-donating methoxy groups at positions 4 and 7 shield these protons, causing them to appear in a relatively upfield region for aromatic protons.

-

Methoxy Protons (4-OCH₃, 7-OCH₃): The two methoxy groups each give rise to a sharp singlet, integrating to three protons each. Their chemical shift is typically around 3.9 ppm. Distinguishing between the 4- and 7-methoxy groups unequivocally would require 2D NMR experiments like NOESY.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~122 |

| C-3 | ~100 |

| C-3a | ~120 |

| C-4 | ~150 |

| C-5 | ~103 |

| C-6 | ~115 |

| C-7 | ~148 |

| C-7a | ~128 |

| 4-OC H₃ | ~56 |

| 7-OC H₃ | ~56 |

Note: These are approximate values based on typical indole spectra and substituent effects.

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons (C-3a, C-4, C-7, C-7a): The carbons bearing the methoxy groups (C-4 and C-7) are the most deshielded carbons in the benzene ring, appearing far downfield (~148-150 ppm). The bridgehead carbons (C-3a and C-7a) appear in the typical aromatic region.

-

Pyrrole Carbons (C-2, C-3): C-2 is typically found around 122 ppm, while C-3 is significantly more shielded, appearing around 100 ppm. This upfield shift of C-3 is a characteristic feature of the indole ring system.

-

Benzene CH Carbons (C-5, C-6): These carbons appear in the aromatic region, with their exact shifts influenced by the shielding effect of the adjacent methoxy groups.

-

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are found in the aliphatic region, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Causality in Experimental Choices:

-

ATR vs. KBr: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. KBr pellets, while more traditional, can sometimes provide sharper peaks but are more labor-intensive to prepare and can be affected by moisture.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3400 | N-H Stretch | Medium |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| ~1600-1450 | C=C Aromatic Ring Stretch | Strong |

| ~1250-1000 | C-O Stretch (Aryl Ether) | Strong |

| ~900-675 | C-H Out-of-Plane Bending | Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic sharp to medium peak around 3400 cm⁻¹ is indicative of the N-H bond in the pyrrole ring[1].

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups in the methoxy substituents[2].

-

Aromatic C=C Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the fused aromatic rings[2][3].

-

C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region are a key indicator of the aryl ether C-O bonds of the methoxy groups[4].

-

C-H Out-of-Plane Bending: The pattern of strong bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring[2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Causality in Experimental Choices:

-

Ionization Method: EI is chosen for its ability to produce a rich fragmentation pattern, which acts as a molecular fingerprint and is highly reproducible across different instruments. This is invaluable for structural elucidation and library matching.

Caption: Proposed key fragmentation pathway in EI-MS.

Mass Spectrum Data and Interpretation

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 177 | [M]⁺˙ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 134 | [M - CH₃ - CO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of 177, corresponding to the molecular weight of C₁₀H₁₁NO₂. This is often the base peak or a very intense peak in the spectrum of aromatic compounds.

-

[M-15] Peak: A common and significant fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a prominent peak at m/z 162 ([M-15])[5].

-

Subsequent Fragmentation: The [M-15] fragment can then undergo further fragmentation, such as the loss of a molecule of carbon monoxide (CO), to give a fragment at m/z 134[5]. The fragmentation of indoles can be complex, but these initial losses are highly diagnostic[6].

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile for this compound. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive dataset serves as an essential reference for any researcher working with this important indole derivative, ensuring confident structural assignment and quality control in synthetic and analytical applications.

References

-

Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 412-426. [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

Zhang, N., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]

-

LibreTexts Chemistry. (2024). Interpreting Infrared Spectra. [Link]

Sources

An In-Depth Technical Guide to 4,7-Dimethoxy-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethoxy-1H-indole is a heterocyclic aromatic compound that belongs to the indole family. The indole scaffold is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals, making its derivatives, such as the dimethoxy-substituted analogue, of significant interest to the scientific community. The presence and position of the methoxy groups on the indole ring profoundly influence its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its potential applications in drug discovery and materials science.

Molecular Structure and Identification

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with methoxy groups (-OCH₃) attached at the 4th and 7th positions of the indole nucleus.

Caption: Generalized workflow for electrophilic substitution on an indole ring.

Synthesis of Methoxy-Activated Indoles

Various synthetic strategies have been developed for the synthesis of methoxy-activated indoles, including the Fischer, Bischler, and Hemetsberger indole syntheses.[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One reported approach for the synthesis of 4,7-dimethoxyindoles involves the reaction of vinyl Grignard reagents with 1,4-dimethoxy-2,5-dinitrobenzenes.[1] Another versatile method is the Bartoli indole synthesis, which has been successfully applied to the preparation of azaindoles and could potentially be adapted for dimethoxyindoles.

Representative Synthetic Protocol: A General Approach

Step-by-Step Methodology (Hypothetical):

-

Preparation of 2,5-dimethoxyphenylhydrazine: This starting material could be synthesized from 1,4-dimethoxybenzene through nitration, followed by reduction of the nitro group to an amino group, and subsequent diazotization and reduction to the hydrazine.

-

Fischer Indole Synthesis: The prepared 2,5-dimethoxyphenylhydrazine would then be reacted with a suitable aldehyde or ketone (e.g., pyruvic acid followed by decarboxylation) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to induce cyclization and form the indole ring.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield pure this compound.

Caption: A potential synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete, assigned dataset for this specific molecule is not available in the initial search results, data from related methoxy-substituted indoles can provide valuable insights for comparison.

Table 3: Predicted and Comparative Spectroscopic Data

| Technique | Predicted/Comparative Data for Methoxy-Indoles |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. Methoxy protons as singlets around 3.8-4.0 ppm. N-H proton as a broad singlet, typically downfield. |

| ¹³C NMR | Aromatic carbons in the range of 100-150 ppm. Methoxy carbons around 55-60 ppm. |

| IR (Infrared) | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of aromatic and methyl groups around 2800-3100 cm⁻¹. C=C aromatic stretching in the 1400-1600 cm⁻¹ region. C-O stretching of methoxy groups around 1000-1300 cm⁻¹. |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z = 177. Fragmentation may involve the loss of methyl radicals (-CH₃) or a formyl radical (-CHO) from the pyrrole ring. |

Applications in Drug Discovery and Materials Science

The indole nucleus is a key pharmacophore in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. The methoxy substituents on the indole ring can modulate its pharmacokinetic and pharmacodynamic properties. For instance, methoxy groups can influence metabolic stability, receptor binding affinity, and cell permeability.

Derivatives of 4,6-dimethoxy-1H-indole have been synthesized and investigated for their potential as antibacterial and antitumor agents.[2] These studies demonstrate that the dimethoxy-indole scaffold can serve as a valuable starting point for the development of novel therapeutic agents.

Furthermore, methoxy-activated indoles are being explored as building blocks for organic semiconductors, highlighting their potential in materials science.[1] The electron-donating nature of the methoxy groups can be tuned to achieve desired electronic properties in organic electronic devices.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its electron-rich nature, imparted by the two methoxy groups, makes it a reactive and versatile building block for the synthesis of more complex molecules. While detailed experimental data for this specific isomer is somewhat limited in the public domain, the available information on related compounds provides a strong foundation for its further investigation and application. Future research focused on the comprehensive characterization of its physical, chemical, and biological properties will undoubtedly unlock its full potential in various scientific disciplines.

References

-

Taber, D. F., & Stranberg, P. J. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current Organic Chemistry, 14(16), 1735-1759. Available from: [Link]

-

Mubarak, H. A., Hussein, A. A., Jawad, W. A. J., Karhib, M. M., Alrazzaq, N. A., & Kareem, M. M. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Eurasian Chemical Communications, 5(4), 324-334. Available from: [Link]

-

Mubarak, H. A., Hussein, A. A., Jawad, W. A. J., Karhib, M. M., Alrazzaq, N. A., & Kareem, M. M. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-14. Available from: [Link]

-

Mubarak, H. A., Hussein, A. A., Jawad, W. A. J., Karhib, M. M., Alrazzaq, N. A., & Kareem, M. M. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. Available from: [Link]

-

Mubarak, H. A., Hussein, A. A., Jawad, W. A. J., Karhib, M. M., Alrazzaq, N. A., & Kareem, M. M. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-14. Available from: [Link]

Sources

The Biological Versatility of Methoxy-Activated Indoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Methoxy-Indoles in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] The introduction of a methoxy (-OCH₃) group to this scaffold profoundly alters its electronic and steric properties, enhancing its reactivity and biological activity.[2] Methoxy-activated indoles represent a "privileged scaffold," a molecular framework that can be tailored to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological effects.[1] This in-depth technical guide provides a comprehensive exploration of the biological activities of methoxy-activated indoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Division

Methoxy-activated indoles have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy.[4]

Mechanism of Action: Disruption of Microtubule Dynamics

A significant number of methoxy-indole derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[3] This binding event disrupts the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5] The electron-donating nature of the methoxy group can enhance the binding affinity of the indole scaffold to the colchicine site, thereby increasing its tubulin polymerization inhibitory activity.

Signaling Pathway: Methoxy-Indole Induced Tubulin Disruption and Apoptosis

Caption: Methoxy-indole binding to the colchicine site of β-tubulin inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.

Structure-Activity Relationship (SAR) in Anticancer Methoxy-Indoles

The position and number of methoxy groups on the indole ring, as well as other substituents, play a crucial role in determining the anticancer potency and mechanism of action.

-

Position of the Methoxy Group: Studies have shown that the location of the methoxy group can dramatically alter the biological outcome. For instance, shifting a methoxy group from the 5-position to the 6-position on an indolyl-pyridinyl-propenone scaffold switched the mechanism of cell death from methuosis (a non-apoptotic form of cell death) to microtubule disruption.[6]

-

Multiple Methoxy Groups: The presence of multiple methoxy groups, particularly a trimethoxyphenyl moiety, is a common feature in potent tubulin polymerization inhibitors.[5]

-

Other Substituents: The addition of other functional groups, such as halogens or a carbonyl group at specific positions, can further enhance cytotoxic activity.[7]

Table 1: Anticancer Activity of Selected Methoxy-Activated Indoles

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Indolyl-pyridinyl-propenones | 6-methoxy analogue | Glioblastoma | Varies | Microtubule disruption | [6] |

| 2-Phenylindoles | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | Tubulin polymerization inhibition | [8] |

| Arylthioindoles | Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | MCF-7 (Breast) | 0.013 | Tubulin polymerization inhibition | [9] |

| Indole-based Oxalamides | St. 33 | HeLa, PC-3, HCT-116 | Varies | Potent anticancer activity | [5] |

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and methoxy-activated indoles have demonstrated significant potential as anti-inflammatory agents.[10] Their mechanism of action often involves the modulation of critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Methoxy-indoles can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines like TNF-α, IL-1β, and IL-6.[11] This is achieved by inhibiting the expression and activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

Signaling Pathway: Methoxy-Indole Inhibition of NF-κB and MAPK Pathways

Caption: A simplified workflow for determining the antioxidant capacity of methoxy-indoles using the DPPH radical scavenging assay.

Table 3: Antioxidant Activity of Selected Methoxy-Indoles

| Compound | Assay | IC₅₀ (µM) | Reference |

| 5-Methoxytryptophol (5-MTOH) | Lipid peroxidation inhibition | Effective | [13] |

| 5-Methoxyindole-2-carboxylic acid hydrazones | DPPH scavenging | Potent | [14] |

| Melatonin | DPPH scavenging | Varies | [15] |

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorometric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Causality Behind Experimental Choices:

-

High-purity tubulin: Essential for obtaining reproducible polymerization kinetics. [1]* GTP: Guanosine triphosphate is required for tubulin polymerization as it binds to the exchangeable site on β-tubulin and is hydrolyzed during assembly. [1]* Polymerization buffer (e.g., PIPES-based): Maintains the optimal pH and ionic strength for tubulin assembly. [7]* Fluorescent reporter (e.g., DAPI): Binds preferentially to polymerized microtubules, providing a fluorescent signal that is proportional to the extent of polymerization. [7]* Paclitaxel and Vinblastine (Controls): Paclitaxel is a microtubule stabilizer (enhances polymerization), while vinblastine is a destabilizer (inhibits polymerization), serving as positive and negative controls, respectively. [1] Methodology:

-

Reagent Preparation:

-

Thaw high-purity tubulin protein on ice.

-

Prepare a stock solution of GTP (e.g., 100 mM).

-

Prepare the polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare serial dilutions of the test methoxy-indole, a vehicle control (e.g., DMSO), and positive/negative controls.

-

-

Reaction Setup (on ice):

-

In a pre-chilled, black, flat-bottom 96-well plate, add the diluted test compounds or controls.

-

Prepare the tubulin reaction mix in the polymerization buffer containing the fluorescent reporter and a final concentration of 1 mM GTP and 2 mg/mL tubulin.

-

Add the tubulin reaction mix to each well.

-

-

Measurement:

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI) at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the effect of the methoxy-indole on the rate and extent of tubulin polymerization compared to controls.

-

Calculate the IC₅₀ value for inhibition of tubulin polymerization.

-

Protocol 2: DPPH Radical Scavenging Assay

This colorimetric assay is widely used to evaluate the antioxidant capacity of compounds. [16] Causality Behind Experimental Choices:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): A stable free radical with a deep purple color. [17]When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. [17]* Ethanol or Methanol: Common solvents for dissolving both the DPPH radical and many antioxidant compounds. [16]* Spectrophotometer: Used to measure the change in absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm). [16]The decrease in absorbance is proportional to the concentration of scavenged DPPH radicals.

-

Incubation in the dark: DPPH is light-sensitive, so incubation in the dark prevents its degradation by light, ensuring that the observed color change is due to the antioxidant activity of the sample. [17] Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in ethanol or methanol (e.g., 0.1 mM). Protect the solution from light.

-

Prepare serial dilutions of the test methoxy-indole and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Reaction Setup:

-

In a 96-well plate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank containing only the solvent and the DPPH solution.

-

-

Incubation:

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Plot the % inhibition against the sample concentration to determine the IC₅₀ value.

-

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Causality Behind Experimental Choices:

-

Recombinant Human COX-2: The purified enzyme source for the reaction. [18]* Arachidonic Acid: The natural substrate for COX enzymes. [18]* COX Probe: A fluorogenic substrate that produces a fluorescent signal upon reaction with prostaglandin G2 (PGG₂), the intermediate product of the COX reaction. The fluorescence intensity is proportional to COX-2 activity. [18]* Celecoxib (Control): A selective COX-2 inhibitor used as a positive control. [18]* Fluorometric Detection: Provides a sensitive and high-throughput method for measuring enzyme activity. [18] Methodology:

-

Reagent Preparation:

-

Reconstitute the recombinant human COX-2 enzyme according to the manufacturer's instructions.

-

Prepare the COX assay buffer, COX probe, and COX cofactor solutions.

-

Prepare a solution of arachidonic acid.

-

Prepare serial dilutions of the test methoxy-indole and a positive control (e.g., celecoxib).

-

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

-

Add the diluted test compounds or controls to the appropriate wells.

-

Add the diluted COX-2 enzyme to all wells except the blank.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of the reaction (slope of the linear portion of the kinetic curve) for each sample.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

-

Clinical Perspective and Future Directions

The diverse biological activities of methoxy-activated indoles have positioned them as attractive candidates for drug development. Several indole-based compounds have entered clinical trials, particularly as anticancer agents targeting tubulin. [5][19]The favorable safety profile and oral bioavailability of some of these derivatives further enhance their therapeutic potential.

Future research in this field should focus on:

-

Optimizing SAR: Further exploration of the indole scaffold to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

-

Elucidating Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways modulated by methoxy-indoles to uncover novel therapeutic applications.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.

Conclusion

Methoxy-activated indoles represent a versatile and highly valuable class of compounds in drug discovery. Their ability to interact with a wide range of biological targets, coupled with the tunability of their structure-activity relationships, provides a rich platform for the development of novel therapeutics for cancer, inflammation, and other diseases. The in-depth understanding of their mechanisms of action and the application of robust experimental protocols, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). PMC. [Link]

-

Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. (2016). PubMed. [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC. [Link]

-

Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. (n.d.). PubMed. [Link]

-

Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. (2019). ResearchGate. [Link]

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. (2025). PubMed. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (n.d.). MDPI. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PubMed. [Link]

-

Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022). ACS Publications. [Link]

-

Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases. (n.d.). PMC. [Link]

-

A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers. [Link]

-

Arylthioindoles, potent inhibitors of tubulin polymerization. (n.d.). PubMed. [Link]

-

NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PMC. [Link]

-

The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo. (n.d.). MDPI. [Link]

-

Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. (n.d.). ResearchGate. [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC. [Link]

-

Structural Characterization of Peripolin and Study of Antioxidant Activity of HMG Flavonoids from Bergamot Fruit. (n.d.). MDPI. [Link]

-

IC50 values for anti-inflammatory activity determined in RAW264.7... (n.d.). ResearchGate. [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. [Link]

-

Comparative evaluation of the antioxidant activity of melatonin and related indoles. (2025). ResearchGate. [Link]

-

3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages. (n.d.). PubMed. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Jove. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). R Discovery. [Link]

-

Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. [Link]

-

MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. (2025). ResearchGate. [Link]

-

Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. (n.d.). MDPI. [Link]

-

IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]

-

A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (n.d.). Bentham Science. [Link]

-

The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. (n.d.). PMC. [Link]

-

IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. (n.d.). ResearchGate. [Link]

-

Role of MAPK signaling in flavonoid-mediated oxidative stress reduction. (n.d.). Consensus. [Link]

-

The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC. [Link]

-

MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC. [Link]

-

NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

-

Nuclear Factor κB (NF- B) Mediates the Shift in the Melatonin Source from Pinealocytes to Immune Competen. (2013). Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. poncelet-services.com [poncelet-services.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

4,7-dimethoxy-1H-indole as a synthetic building block

An In-depth Technical Guide to 4,7-Dimethoxy-1H-indole as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with profound biological and physical properties.[1][2][3] Among the vast family of indole derivatives, this compound emerges as a particularly valuable and versatile building block. The strategic placement of two electron-donating methoxy groups on the benzene ring significantly modulates the electronic properties of the scaffold, enhancing its nucleophilicity and offering unique regiochemical control in subsequent functionalization reactions. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and reactivity. We will explore its strategic application in the synthesis of complex molecular architectures, supported by field-proven insights and detailed experimental protocols, to empower researchers in leveraging its full synthetic potential.

Synthesis and Physicochemical Profile

The accessibility of a building block is paramount to its widespread application. While several general indole syntheses exist, such as the Fischer, Nenitzescu, and Leimgruber–Batcho methods, an efficient and scalable route to this compound is crucial.[1][4][5] A particularly effective approach involves the reaction of vinyl Grignard reagents with 1,4-dimethoxy-2,5-dinitrobenzenes, which provides a mild and efficient one-pot pathway to 4,7-dimethoxyindole derivatives.[6]

Recommended Synthetic Protocol

An improved synthesis from 2,5-dimethoxyaniline provides a reliable and high-yielding route. The workflow is conceptually straightforward, proceeding through a diazotization followed by a Japp-Klingemann reaction and subsequent Fischer indolization.

Experimental Protocol: Synthesis of this compound [7]

-

Step 1: Diazotization of 2,5-Dimethoxyaniline.

-

Dissolve 2,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes before proceeding to the next step.

-

Causality: The cold, acidic conditions are critical for the formation and stability of the diazonium salt, preventing premature decomposition and unwanted side reactions.

-

-

Step 2: Japp-Klingemann Reaction.

-

In a separate flask, prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol.

-

Cool this solution to 0°C and add a solution of potassium hydroxide (2.0 eq) in water.

-

Slowly add the previously prepared diazonium salt solution to this mixture, ensuring the temperature remains below 10°C.

-

Allow the reaction to stir for several hours, during which a hydrazone intermediate will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

Causality: The basic conditions facilitate the formation of the enolate of the β-ketoester, which is the active nucleophile that attacks the diazonium salt. This classic reaction efficiently forms the crucial C-N bond of the hydrazone precursor.

-

-

Step 3: Fischer Indolization.

-

Suspend the dried hydrazone intermediate in a high-boiling point solvent such as diphenyl ether or a mixture of acetic acid and sulfuric acid.

-

Heat the mixture to reflux (typically 180-250°C, depending on the solvent/catalyst system) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and purify the product by column chromatography on silica gel.

-

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is essential for its handling, characterization, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 23876-39-3 | |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline solid | Generic |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate | [10] |

Spectroscopic Signature: While a dedicated, peer-reviewed spectrum for this specific molecule is not widely published, its features can be reliably predicted based on fundamental principles and data from analogous structures like 7-methoxy-1H-indole and other dimethoxyindoles.[11][12]

-

¹H NMR:

-

N-H proton: A broad singlet typically downfield (~8.0-8.5 ppm).

-

Aromatic protons: The protons at C5 and C6 will appear as doublets in the aromatic region (~6.4-6.8 ppm), with coupling constants characteristic of ortho-coupling. The C2 and C3 protons will appear in the ~6.5-7.2 ppm range, often as a triplet and a doublet of doublets, respectively.

-

Methoxy protons: Two sharp singlets, each integrating to 3H, will be observed upfield (~3.8-4.0 ppm).

-

-

¹³C NMR:

-

Aromatic Carbons: Expect 8 distinct signals in the aromatic region (~95-150 ppm). The carbons bearing the methoxy groups (C4, C7) will be significantly upfield due to the shielding effect.

-

Methoxy Carbons: Two signals around 55-56 ppm.

-

-

IR Spectroscopy:

-

N-H stretch: A characteristic sharp peak around 3400 cm⁻¹.

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

-

C-O (methoxy) stretch: Strong absorptions in the 1200-1250 cm⁻¹ region.

-

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the powerful electron-donating effect of the two methoxy groups. This high electron density makes the indole core an excellent nucleophile, predisposing it to a variety of functionalization reactions.

Electronic Profile and Regioselectivity

The methoxy groups at C4 and C7 donate electron density into the benzene ring via the mesomeric (+M) effect. This increased electron density is relayed throughout the bicyclic system, significantly activating the C3, C5, and C6 positions towards electrophilic attack. The C3 position, already the most nucleophilic site in a standard indole due to the influence of the nitrogen lone pair, is further activated. This predictable regioselectivity is a key advantage for synthetic planning.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. soc.chim.it [soc.chim.it]

- 7. tandfonline.com [tandfonline.com]

- 8. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. scispace.com [scispace.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. benchchem.com [benchchem.com]

- 12. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of 4,7-Dimethoxy-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, synthesis, isolation, and characterization of 4,7-dimethoxy-1H-indole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets. The introduction of methoxy groups at the 4 and 7 positions of the indole ring significantly influences the molecule's electronic properties and metabolic stability, making this compound an attractive starting point for the synthesis of new chemical entities. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3]

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be approached through several established synthetic methodologies for indole ring formation. The choice of a specific route often depends on the availability of starting materials, desired scale, and the targeted substitution pattern on the final molecule.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

A plausible and widely applicable method for the synthesis of the this compound core is the Fischer indole synthesis.[4] This acid-catalyzed reaction involves the condensation of an appropriately substituted phenylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization.

Diagram of the Proposed Fischer Indole Synthesis Workflow:

Caption: Proposed Fischer Indole Synthesis for this compound.

Experimental Protocol: A Proposed Synthesis of this compound

-

Step 1: Hydrazone Formation. To a solution of 2,5-dimethoxyphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). To this mixture, add pyruvic acid (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. Once the hydrazone formation is complete, heat the reaction mixture to reflux for 4-6 hours to induce the[5][5]-sigmatropic rearrangement and cyclization.

-

Step 3: Work-up and Isolation of the Intermediate. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound-2-carboxylic acid.

-

Step 4: Decarboxylation. The crude carboxylic acid intermediate is heated at a temperature above its melting point (typically 180-200 °C) until the evolution of carbon dioxide ceases. This step should be performed in a well-ventilated fume hood.

-

Step 5: Purification. The resulting crude this compound is then purified by column chromatography on silica gel.

Isolation and Purification of this compound Derivatives

The purification of the synthesized indole derivatives is critical to ensure the removal of unreacted starting materials, byproducts, and catalysts, which could interfere with subsequent biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of these compounds.[6][7]

Table 1: Proposed HPLC Purification Parameters for this compound

| Parameter | Value | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for ionizable compounds and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase chromatography. |

| Gradient Elution | 30% B to 90% B over 20 minutes | A gradient is often necessary to effectively separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |

| Detection | UV at 220 nm and 280 nm | Indole derivatives typically exhibit strong absorbance at these wavelengths. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Diagram of the Purification Workflow:

Caption: General workflow for the HPLC purification of indole derivatives.

Spectroscopic Characterization

Unambiguous structural elucidation of the synthesized this compound and its derivatives is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a detailed picture of the molecular structure.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons in the indole ring are characteristic and provide a fingerprint of the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: These are predicted values based on known data for similar indole derivatives. Actual experimental values may vary slightly.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-H | ~8.0 (br s) | - |

| C2-H | ~7.0 (t) | ~122 |

| C3-H | ~6.5 (t) | ~102 |

| C4 | - | ~145 |

| C5-H | ~6.8 (d) | ~110 |

| C6-H | ~6.9 (d) | ~115 |

| C7 | - | ~150 |

| C3a | - | ~128 |

| C7a | - | ~135 |

| 4-OCH₃ | ~3.9 (s) | ~56 |

| 7-OCH₃ | ~3.8 (s) | ~55 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.[10][11]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 146 | [M - OCH₃]⁺ |

| 134 | [M - CH₃ - CO]⁺ |

Diagram of a Typical Characterization Workflow:

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, isolation, and characterization of this compound derivatives. The methodologies described herein provide a solid foundation for researchers to produce and validate these valuable chemical entities. The versatility of the indole scaffold, combined with the electronic influence of the dimethoxy substitution pattern, presents a fertile ground for the discovery of novel drug candidates. Future research in this area will likely focus on the elaboration of the this compound core to generate libraries of diverse derivatives for high-throughput screening against a wide range of biological targets.

References

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

-

Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]

-

Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Biomedical Importance of Indoles. PMC. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

Indole. NIST WebBook. [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

-

Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

-

Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines by Palladium-Catalyzed Cascade C-C and C-N Coupling. ResearchGate. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

-

Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. scielo.br [scielo.br]

theoretical studies of 4,7-dimethoxy-1H-indole

An In-Depth Technical Guide to the Theoretical-Computational Analysis of 4,7-Dimethoxy-1H-Indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and photophysical properties. The substitution pattern on the indole ring critically dictates its electronic behavior and, consequently, its function. This technical guide provides a comprehensive exploration of this compound from a theoretical and computational perspective. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, spectroscopic, and reactivity properties of this molecule. This document serves as a detailed manual for researchers, scientists, and drug development professionals, offering both foundational principles and practical, step-by-step protocols for in-silico analysis. By explaining the causality behind methodological choices, this guide aims to empower researchers to conduct and interpret high-quality computational studies on substituted indoles and similar heterocyclic systems.

Introduction: The Significance of the Indole Scaffold and Methoxy Substitution

Indole, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products, pharmaceuticals, and functional materials. Its unique electronic structure allows it to participate in various non-covalent interactions and chemical reactions, making it a versatile building block in drug design.

The introduction of substituents onto the indole core provides a powerful strategy for modulating its physicochemical properties. Methoxy (-OCH₃) groups, in particular, are strong electron-donating groups through resonance (+R effect). In the case of this compound, the placement of these groups on the benzene portion of the scaffold is expected to significantly influence the electron density distribution across the entire molecule. This electronic perturbation has profound implications for the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), its reactivity towards electrophiles and nucleophiles, and its absorption of ultraviolet-visible light.

Theoretical studies offer a powerful, cost-effective, and precise lens through which to examine these properties before embarking on extensive experimental synthesis and testing.[1] Computational chemistry allows for the detailed exploration of molecular geometries, electronic landscapes, and reaction pathways that can be difficult to access experimentally.[1] This guide focuses on establishing a robust computational framework for characterizing this compound.

Core Computational Methodologies: DFT and TD-DFT

The foundation of modern computational chemistry for organic molecules lies in Density Functional Theory (DFT).[2] DFT methods are chosen for their excellent balance of computational cost and accuracy in describing the electronic structure of π-conjugated systems like indoles.[3]

-

Expertise in Method Selection : For our analysis, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable predictions of ground-state geometries and electronic properties for a wide range of organic molecules, including indole derivatives.[2][4] To accurately describe the electron distribution, including the lone pairs on the oxygen and nitrogen atoms, we utilize the 6-311+G(d,p) basis set. The + indicates the addition of diffuse functions to handle lone pairs and anions, while the (d,p) polarization functions allow for non-spherical electron density distribution, which is crucial for describing chemical bonds accurately.

-

For Spectroscopic Properties : To investigate the electronic excited states and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[5][6] It provides reliable estimates of vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.[7]

Protocol 1: Standard Computational Workflow

The following steps outline a self-validating system for the theoretical analysis of this compound.

-

Structure Drawing & Pre-optimization : Draw the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.

-

Ground State Geometry Optimization :

-

Set up a DFT calculation using the chosen functional and basis set (B3LYP/6-311+G(d,p)).

-